Product packaging for Dichloromethylamine(Cat. No.:)

Dichloromethylamine

Cat. No.: B1213824
M. Wt: 99.94 g/mol
InChI Key: CELBUDBANIEXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichloromethylamine (DCMA, CH3Cl2N) is an organic chloramine compound that serves as a critical intermediate and model compound in environmental chemistry and organic synthesis research. This colorless to pale yellow liquid is characterized by its pungent odor . A primary research application involves investigating the formation and behavior of nitrogenous disinfection by-products (N-DBPs). DCMA is a known by-product formed from the chlorination of nitrogen-containing precursors, such as creatinine, found in human sweat and urine in settings like swimming pools . Its significant volatility, with a dimensionless Henry's law constant ranging from 0.047 at 5°C to 0.312 at 45°C, makes it a valuable compound for studying the transfer of DBPs from water to the atmosphere, thereby assessing inhalation exposure risks in indoor environments . Furthermore, DCMA is an important precursor in the formation pathway of more complex and toxic halonitromethanes, such as chloropicrin, during chlorination processes . In synthetic organic chemistry, DCMA acts as a reagent and intermediate for the synthesis of various organic compounds . Due to its reactivity, this compound can react violently with strong oxidizing agents and strong bases . It is essential to handle this compound with care, as it may cause skin irritation and serious eye damage . We recommend using personal protective equipment, including gloves, goggles, and a respirator, and ensuring all work is conducted in a well-ventilated environment, such as a fume hood . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3Cl2N B1213824 Dichloromethylamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloromethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Cl2N/c2-1(3)4/h1H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELBUDBANIEXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Approaches for Dichloromethylamine

N-Chlorination Pathways for Primary Amines Leading to Dichloromethylamine Formation

The most prominent route to this compound involves the N-chlorination of a primary amine precursor, typically methylamine (B109427). This process entails the sequential substitution of the hydrogen atoms on the nitrogen with chlorine atoms.

Hypochlorous Acid-Mediated N-Chlorination Mechanisms

Hypochlorous acid (HOCl) is a key reagent in the N-chlorination of primary amines like methylamine to form this compound. vulcanchem.comrsc.orgrsc.orgnih.gov The reaction proceeds in a stepwise manner. Initially, methylamine reacts with hypochlorous acid to produce N-chloromethylamine. dss.go.th Subsequent reaction with another molecule of hypochlorous acid yields N,N-dichloromethylamine. dss.go.thresearchgate.net This process is fundamental in various contexts, including water treatment, where it can lead to the formation of disinfection byproducts. vulcanchem.comrsc.orgrsc.orgnih.gov

The formation of N-chloramines from the reaction of hypochlorous acid with primary amines is a well-established chemical transformation. mdpi.commdpi.com The reaction involves the electrophilic attack of the chlorine atom from hypochlorous acid on the nitrogen atom of the amine. mdpi.com The efficiency of this chlorination can be influenced by factors such as pH, temperature, and the ratio of chlorine to the amine precursor. researchgate.netmdpi.com For instance, at a pH below 3, trichloramine is the main product, while dichloramine is formed between pH 4 and 5, and monochloramine is predominantly generated at a pH above 8. mdpi.com

Theoretical studies, such as those using density functional theory (DFT), have provided insights into the energetics of these reactions. For the N-chlorination of methylamine by hypochlorous acid, the activation free energies (ΔG≠) for the first and second chlorination steps are calculated to be in the ranges of 4–7 kcal/mol and 14–17 kcal/mol, respectively. rsc.org These calculations often involve the inclusion of several water molecules to facilitate the transfer of the chlorine cation (Cl+) and protons. rsc.orgnih.gov

Catalytic Aspects in N-Chlorination of Amine Precursors

While direct chlorination with agents like hypochlorous acid is common, catalytic methods can also be employed for the N-chlorination of amines. Although specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided context, the general principles of catalytic N-chlorination are relevant. For instance, the use of catalysts can enhance the efficiency and selectivity of the chlorination process. sigmaaldrich.com In some transformations, metal complexes are utilized to facilitate N-chlorination reactions. researchgate.net

Alternative and Emerging Synthetic Routes to this compound

Beyond traditional N-chlorination, other synthetic strategies have been explored for the preparation of this compound and related compounds.

Dichlorocarbene (B158193) Insertion Reactions in Amine Functionalization

Dichlorocarbene (:CCl2) insertion into N-H bonds presents an alternative pathway for the formation of dichloromethyl derivatives. It is believed that the reaction of an amine with dichlorocarbene, often generated from a precursor like chloroform (B151607), initially forms a this compound intermediate. sigmaaldrich.comsigmaaldrich.com This intermediate can then undergo further transformations. sigmaaldrich.comsigmaaldrich.com This method has been noted in the context of synthesizing various nitrogen-containing compounds. rsc.orgresearchgate.net The insertion of carbenes into N-H bonds is a known method for forming new carbon-nitrogen bonds and functionalizing amines. longdom.orgnih.gov

Preparation of this compound via Specific Reaction Conditions

The synthesis of this compound can be achieved under specific laboratory conditions. For example, the reaction of a malonate ester salt with this compound is a key step in the Gattermann-Skita synthesis of pyridines, implying the prior availability of this compound as a reagent. rjptonline.orgijpsonline.comminia.edu.egwikipedia.org The stability of this compound has been noted to be relatively high in aqueous solutions under certain conditions, with a half-life of up to 35 hours. researchgate.net Its formation from the chlorination of methylamine is dependent on factors like the applied chlorine dose, reaction time, and pH. researchgate.net

Mechanistic Elucidation of this compound Formation Pathways

Understanding the mechanism of this compound formation is crucial for controlling its synthesis and predicting its occurrence as a byproduct in other reactions. As previously mentioned, computational studies using DFT have been instrumental in elucidating the N-chlorination pathway of methylamine by hypochlorous acid. rsc.orgrsc.orgnih.gov These studies confirm that the process begins with the N-chlorination of methylamine to generate this compound. vulcanchem.comrsc.orgrsc.orgnih.gov

The subsequent reactions of this compound are also of significant interest. For instance, this compound can be oxidized to form other compounds like nitromethane (B149229) and chloronitromethane. vulcanchem.comrsc.orgrsc.orgnih.gov The rate-limiting steps for these oxidation processes have activation free energies of approximately 34-37 kcal/mol. vulcanchem.comrsc.org This indicates that the initial N-chlorination to form this compound is a relatively rapid process compared to its subsequent oxidation. rsc.org

Control and Selectivity in this compound Preparation

Achieving high selectivity and yield in the preparation of this compound requires precise control over several reaction parameters. The key is to favor the desired N-chlorination pathway while minimizing side reactions and the formation of undesired byproducts. The most critical parameters include pH, temperature, and the molar ratio of the chlorinating agent to the amine precursor.

pH Control: The pH of the reaction medium is paramount. In aqueous chlorination, pH dictates the speciation of the chlorinating agent. For instance, low pH (<7) conditions can lead to the autodecomposition of monochloramine, which may result in the formation of free chlorine that can participate in other, less selective reactions. researchgate.net Conversely, at higher pH, the stability of N-chloroamines can be affected. Therefore, maintaining an optimal pH, often near neutral (pH 7.0), is crucial for maximizing the formation of this compound from specific precursors. sci-hub.se

Temperature: Reaction temperature directly influences the reaction rate. As observed in the formation of CH₃NCl₂ from carbamates, higher temperatures accelerate the reaction. sci-hub.se However, elevated temperatures can also promote decomposition pathways or undesired side reactions. Therefore, strict temperature control, often at or below room temperature (e.g., <20°C), is necessary to ensure the stability of the product and intermediates and to enhance selectivity. vulcanchem.com

Molar Ratio of Reactants: The ratio of the chlorinating agent to the methylamine precursor (Cl/P ratio) is a key determinant of the final product distribution. A stoichiometric amount is needed for the desired degree of chlorination. Using a significant excess of the chlorinating agent can lead to over-chlorination, forming trichloramine (NCl₃), or promote other oxidative side reactions. sci-hub.se Careful control of the Cl/P ratio allows for the selective synthesis of this compound over mono- or trichlorinated species. colab.ws

Table 3: Summary of Control Parameters for this compound Synthesis

ParameterOptimal Range/ConditionEffect on Reaction
pH Near neutral (e.g., 6.0-8.0)Affects stability and reactivity of chlorinating species and amine precursors; controls byproduct formation. sci-hub.seresearchgate.net
Temperature Low to moderate (e.g., <25°C)Controls reaction rate; lower temperatures minimize decomposition and side reactions. sci-hub.se
Cl/Precursor Ratio Stoichiometrically controlledDetermines the degree of chlorination; prevents formation of over-chlorinated byproducts like NCl₃. sci-hub.se
Reaction Time MonitoredEnsures complete conversion of the starting material without allowing for product degradation over extended periods. sci-hub.se

Chemical Reactivity and Transformation Pathways of Dichloromethylamine

Oxidation Reactions of Dichloromethylamine

The oxidation of this compound can lead to the formation of various nitrogen-containing compounds, including nitromethane (B149229) and halonitromethanes. These reactions are significant in understanding the environmental fate of this compound and its contribution to the formation of certain hazardous compounds.

Formation of Nitromethane and Halonitromethanes from this compound

The oxidation of the N-methyl group in compounds structurally related to this compound can lead to the formation of nitromethane (CH₃NO₂). For instance, studies have shown that N-methylamine functional groups in various drug compounds can be oxidized by ozone to form nitromethane with high yields. nih.gov This suggests a plausible pathway for the formation of nitromethane from this compound through the oxidation of its methylamino group.

Once nitromethane is formed, it can undergo further reactions, such as chlorination, to produce halonitromethanes. The chlorination of nitromethane is a known process for synthesizing chloropicrin (B1668804) (trichloronitromethane, CCl₃NO₂), a widely used pesticide. wikipedia.org The reaction involves the successive replacement of the hydrogen atoms on the methyl group with chlorine atoms in the presence of a base like sodium hydroxide (B78521). youtube.com This indicates that if this compound is oxidized to nitromethane in a chlorinated environment, the subsequent formation of halonitromethanes is a likely outcome.

The general pathway can be summarized as:

Oxidation of the methylamino group of this compound to a nitro group, forming nitromethane.

Halogenation of the resulting nitromethane to form halonitromethanes.

Mechanistic Investigations of this compound Oxidation

While specific mechanistic studies on the oxidation of this compound are not extensively detailed in the available literature, insights can be drawn from the oxidation mechanisms of analogous compounds. The oxidation of amines at oxide-covered metal electrodes, for example, is proposed to involve hydrogen abstraction from the substrate by an oxide species. rsc.org

Computational studies on the oxidation of other small organic molecules, such as vinyl alcohol and bromoform, highlight the complexity of these reactions, which can proceed through different pathways depending on the reaction conditions. acs.orgresearchgate.net For instance, the oxidation of vinyl alcohol by a hydroxyl radical can occur via hydrogen abstraction, with the specific pathway being temperature-dependent. acs.org

In the context of this compound, the oxidation process likely involves initial attack by an oxidizing agent (e.g., hydroxyl radical, ozone) on the nitrogen atom or the methyl group. This could lead to the formation of radical intermediates that subsequently react to form more stable products like nitromethane. The presence of chlorine atoms on the methyl group would influence the electron density and reactivity of the molecule, likely affecting the specific reaction pathways and intermediates involved.

This compound as an Intermediate in Complex Chemical Transformations

This compound can act as a transient intermediate in the synthesis of larger molecules and in the complex reaction cascades that lead to the formation of disinfection byproducts in water treatment processes.

Role in the Synthesis of Tris(dichloromethyl)amine (B1610572)

The synthesis of tris(dichloromethyl)amine [N(CHCl₂)₃] has been reported through various methods. One notable synthesis involves the reaction of hexamethylenetetramine with phosphorus pentachloride. researchgate.net While the direct role of this compound as an intermediate in this specific synthesis is not explicitly detailed, the structure of hexamethylenetetramine, a condensation product of ammonia (B1221849) and formaldehyde, suggests that intermediates containing methylamine (B109427) moieties are involved in its formation and subsequent reactions. researchgate.netresearchgate.net

The Delepine reaction, which utilizes hexamethylenetetramine to synthesize primary amines from alkyl halides, proceeds through the formation of a quaternary ammonium (B1175870) salt, followed by acid hydrolysis. organic-chemistry.org This highlights the reactivity of the methylene-amine linkages within hexamethylenetetramine. It is conceivable that under certain reaction conditions, the breakdown of hexamethylenetetramine could lead to the formation of chlorinated methylamine intermediates, which could then be involved in the formation of tris(dichloromethyl)amine. However, further research is needed to elucidate the precise mechanism and the potential role of this compound as a discrete intermediate in this transformation.

Participation in Disinfection Byproduct Formation Pathways from Nitrogenous Precursors

Disinfection of drinking water with chlorine and other disinfectants can lead to the formation of a variety of disinfection byproducts (DBPs), some of which are potentially harmful to human health. epa.govhydroviv.com Nitrogenous organic compounds, such as amino acids, are known precursors to the formation of nitrogenous DBPs (N-DBPs), including haloacetonitriles (HANs), haloacetamides (HAcAms), and halonitromethanes (HNMs). researchgate.netnih.govnih.gov

The formation of these N-DBPs involves complex reaction pathways where larger organic molecules are broken down and react with the disinfectant. For example, the chlorination of amino acids can lead to the formation of various chlorinated intermediates. It is plausible that this compound or similar chlorinated amine structures are formed as transient intermediates during the degradation and chlorination of more complex nitrogenous precursors. These intermediates would then undergo further reactions to form the final DBP products.

The specific transformation pathways are influenced by factors such as the type of disinfectant used, pH, temperature, and the nature of the organic precursors. waterrf.org While the direct detection of this compound as an intermediate in these complex matrices is challenging, its potential formation and subsequent reactivity are important considerations in understanding and controlling the formation of N-DBPs.

This compound as a Key Precursor in Halonitromethane Biogenesis

Halonitromethanes are a class of N-DBPs that have been detected in drinking water. fao.orgresearchgate.net Their formation can be linked to the reaction of disinfectants with nitrogen-containing organic matter. As discussed previously, the oxidation of N-methylamines can lead to the formation of nitromethane, a direct precursor to halonitromethanes. nih.gov

In a biological context, enzymatic halogenation is a known process where halogen atoms are incorporated into organic molecules. nih.govnih.govfrontiersin.orgepa.gov These reactions are catalyzed by halogenase enzymes and can occur on a variety of substrates, including amino acids. nih.gov The biosynthesis of some halogenated natural products involves the halogenation of amino acid precursors.

Given that amino acids are known precursors to N-DBPs, it is conceivable that a combination of biological and chemical processes could lead to the formation of halonitromethanes. A potential pathway could involve the enzymatic halogenation of a methylamine-containing precursor to form a chlorinated intermediate like this compound. This intermediate could then be oxidized, either enzymatically or through subsequent chemical disinfection, to form a halonitromethane. While this pathway is speculative and requires further investigation, it highlights the potential role of this compound as a key intermediate in the biogenesis of halonitromethanes from nitrogenous precursors.

Nucleophilic and Electrophilic Reaction Modes of this compound

The reactivity of this compound is dictated by the electronic properties of the dichloroamino group. The nitrogen atom possesses a lone pair of electrons, rendering it potentially nucleophilic. Conversely, the N-Cl bonds are highly polarized (Nδ--Clδ+), making the chlorine atoms susceptible to nucleophilic attack and conferring electrophilic character on the molecule. This duality allows for several reaction pathways.

The nitrogen center in this compound can exhibit both nucleophilic and electrophilic characteristics, depending on the reaction conditions and the nature of the reacting partner.

Nucleophilicity of Nitrogen: Like other amines, the nitrogen atom in this compound has a lone pair of electrons and can, in principle, act as a nucleophile. chemguide.co.uk However, the strong electron-withdrawing inductive effect of the two chlorine atoms significantly reduces the basicity and nucleophilicity of the nitrogen compared to methylamine or dimethylamine. This effect makes reactions where the nitrogen atom acts as the primary nucleophile less common than for typical alkylamines.

Electrophilicity at Nitrogen and Chlorine: The primary mode of reactivity involves the N-Cl bonds. These bonds can be cleaved heterolytically or homolytically.

Source of Electrophilic Chlorine ("Cl⁺"): Nucleophiles can attack the electrophilic chlorine atom, leading to a chlorination reaction. In the presence of a strong acid, the nitrogen atom is protonated, which greatly enhances the electrophilicity of the chlorine atoms, facilitating chlorine transfer to even weak nucleophiles. nih.govfigshare.com This reactivity is a hallmark of N-chloroamines.

Source of Electrophilic Nitrogen: this compound can serve as an electrophilic aminating agent. The loss of a chloride ion (Cl⁻) would generate a highly reactive nitrenium ion intermediate, [CH₃-N-Cl]⁺, which could then be attacked by a nucleophile. Alternatively, under radical conditions (e.g., UV photolysis), homolytic cleavage of an N-Cl bond can produce a nitrogen-centered radical (CH₃N•Cl), which can participate in subsequent transformations. nih.gov

The stability of the N-Cl bond is a critical factor in the reactivity of N-haloamines. Generally, for N-halamine compounds, the stability towards the release of halogen decreases in the order of amine > amide > imide, as shown in the table below. nih.govresearchgate.net

N-Cl Bond TypeGeneral StructureRelative Stability
AmineR₂N-ClHigh
AmideR-C(O)-N(R)-ClMedium
ImideR-C(O)-N(Cl)-C(O)-RLow

The chemical behavior of this compound is overwhelmingly dominated by the reactivity of the two N-Cl bonds. Transformations involving the methyl carbon are not a characteristic feature of this compound for several key reasons:

Reactive N-Cl Bonds: The high polarity and relative weakness of the N-Cl bonds make them the preferential sites for chemical attack.

Lack of Activation: The methyl group lacks inherent activation for either nucleophilic or electrophilic attack under typical conditions. It is not adjacent to a π-system or an activating group that would facilitate reactions like deprotonation or hydride abstraction.

Instability: The inherent instability of the molecule precludes the harsh conditions that might be necessary to force a reaction at the methyl group, as such conditions would likely lead to decomposition.

While the study of carbon-centered radicals adjacent to heteroatoms is an active area of research, these are typically not generated from N-haloamine precursors. nih.gov Therefore, the synthetic utility of this compound is almost exclusively derived from the reactivity centered on its nitrogen and chlorine atoms.

Derivatization and Functionalization Strategies Utilizing this compound

While documented applications of N,N-dichloromethylamine in complex organic synthesis are scarce, its potential can be extrapolated from the known chemistry of N-haloamines. These compounds are precursors to reactive nitrogen species capable of forming new carbon-nitrogen and nitrogen-sulfur bonds.

The Gattermann-Skita synthesis is a classic method for formylating aromatic rings using hydrogen cyanide or cyanogen (B1215507) halides. There are no documented adaptations of this specific reaction that utilize this compound. However, the broader concept of using N-haloamines to construct heterocyclic rings is well-established, most notably in the Hofmann-Löffler-Freytag reaction. thieme-connect.de

In a hypothetical scenario, this compound could be used to generate a reactive electrophile for subsequent intramolecular cyclization. For instance, treatment with a Lewis acid could promote the formation of a nitrenium-like species. If the molecule contained a suitably positioned nucleophilic group (such as an arene or an alkene), an intramolecular cyclization could occur, leading to the formation of a nitrogen-containing heterocycle. This pathway is analogous to reactions that use N-chloroamines to generate nitrogen-centered radicals which undergo intramolecular C-H amination to form pyrrolidines and other N-heterocycles. nih.govorganic-chemistry.org

Sulfonimidamides are sulfur-containing compounds that are analogs of sulfonamides. Modern synthetic routes to sulfonimidamides often involve the reaction of a sulfinamide with an amine in the presence of a chlorinating agent, such as N-chlorosuccinimide (NCS). nih.gov This process generates a sulfonimidoyl chloride intermediate in situ, which is then attacked by the amine.

While there is no direct literature precedence, one could propose a reaction pathway where this compound acts as an aminating agent. In this hypothetical scheme, a sulfinamide would first be converted to a sulfonimidoyl chloride using a standard chlorinating agent. Subsequent reaction with this compound could, in principle, lead to the formation of an N-chloro-N-methylsulfonimidamide, although this would be a highly specialized and likely reactive product. A more plausible, though undocumented, route might involve using this compound to react with a sulfenamide (B3320178) or a sulfinate salt to construct the S-N bond.

Below is a table comparing a standard, documented method for sulfonimidamide synthesis with a hypothetical route involving this compound.

MethodSulfur SourceChlorinating AgentAmine SourceKey IntermediateStatus
Established Method SulfinamideN-Chlorosuccinimide (NCS)Primary/Secondary AmineSulfonimidoyl chlorideDocumented nih.govorganic-chemistry.org
Hypothetical Route Sulfonimidoyl Chloride(Pre-formed)This compoundN-Chloro-N-methylsulfonimidamideUndocumented

Direct amination of aromatic rings is a valuable transformation for synthesizing anilines and their derivatives. This can be achieved via electrophilic aromatic substitution, where a potent electrophilic aminating agent reacts with an arene. researchgate.net N-haloamines are known reagents for this purpose, typically requiring activation by a strong acid. nih.gov

It is plausible that this compound could function as an electrophilic aminating agent for electron-rich aromatic compounds. The proposed mechanism would involve the protonation of the nitrogen atom by a strong acid, generating the highly electrophilic species [CH₃NHCl₂]⁺. The aromatic ring could then attack this species to form a σ-complex, which would subsequently lose a proton to restore aromaticity and yield an N-chloro-N-methylarylamine.

General Proposed Mechanism for Electrophilic Amination:

Activation: CH₃NCl₂ + H⁺ ⇌ [CH₃NHCl₂]⁺

Electrophilic Attack: Ar-H + [CH₃NHCl₂]⁺ → [Ar(H)(NCl₂CH₃)]⁺ (σ-complex)

Deprotonation: [Ar(H)(NCl₂CH₃)]⁺ → Ar-NCl₂CH₃ + H⁺

This reaction would compete with aromatic chlorination, another known reaction of N-chloroamines in the presence of acid. thieme-connect.de The regioselectivity would be governed by the directing effects of the substituents already present on the aromatic ring. While theoretically feasible, this specific application of this compound remains an underexplored area of research.

Advanced Computational and Theoretical Chemistry Studies of Dichloromethylamine

Quantum Chemical Investigations of Dichloromethylamine Electronic Structure

Quantum chemistry, also referred to as molecular quantum mechanics, is a field of physical chemistry that applies quantum mechanics to chemical systems. It is used to calculate the electronic contributions to the properties of molecules. wikipedia.org The initial step in addressing a quantum chemical problem is typically solving the Schrödinger equation with the electronic molecular Hamiltonian, which determines the molecule's electronic structure. wikipedia.org

Theoretical Approaches to Molecular Architecture and Bonding

Quantum mechanical calculations are fundamental to determining the electronic structure and, consequently, the three-dimensional arrangement of atoms and the nature of the chemical bonds within a molecule. northwestern.edu For this compound (CH₃NCl₂), theoretical approaches such as ab initio methods can be employed to solve the Schrödinger equation without reliance on experimental data, providing insights into its molecular geometry, including bond lengths and angles. lsu.edu

These "first principles" calculations treat the molecule as a system of nuclei and electrons, and by making reasonable approximations, such as the Born-Oppenheimer approximation (which assumes nuclei are stationary relative to electrons), they can numerically solve for the electronic wavefunction. lsu.edugatech.edu The resulting wavefunctions provide a basis for understanding the covalent bonds between the carbon, hydrogen, nitrogen, and chlorine atoms. Molecular orbital (MO) theory, a key component of these approaches, describes bonding as the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. youtube.comlibretexts.org The distribution of electrons within these bonding and antibonding molecular orbitals dictates the stability and geometry of the this compound molecule. youtube.com For instance, in molecules with similar N-H bonds, like ammonia (B1221849), delocalized canonical molecular orbitals (CMOs) have been shown to be a more accurate representation of the electronic structure than localized hybrid orbitals. scholaris.ca

Interactive Table: Predicted Geometrical Parameters of this compound Note: The following data is hypothetical and for illustrative purposes, as specific literature on this compound was not found. A real table would be populated with data from actual computational studies.

Analysis of Orbital Interactions and Electron Density Distribution

The distribution of electrons within a molecule is key to its chemical behavior. tu-braunschweig.de Theoretical calculations can map the electron density, revealing regions of high and low electron concentration. stackexchange.comresearchgate.net This is crucial for understanding this compound's reactivity, as areas of high electron density are susceptible to electrophilic attack, while areas of low density are prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a common technique used to study orbital interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonding and lone pairs. This allows for the quantitative analysis of interactions between filled (donor) and empty (acceptor) orbitals, which are fundamental to understanding hyperconjugation and stereoelectronic effects that influence the molecule's structure and stability. mit.edu

The electron density distribution can be analyzed using methods derived from Density Functional Theory (DFT). tu-braunschweig.de These analyses can identify critical points in the electron density, which correspond to atomic positions, bond paths, and other features that characterize the chemical bonding within this compound. tu-braunschweig.de For example, the analysis of electron density in dichlorodiphenyltrichloroethane (DDT) showed that the deactivating effect of chlorine atoms reduces the charge densities of the bonded carbon atoms. researchgate.net

Density Functional Theory (DFT) Applications in this compound Chemistry

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry. wikipedia.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to determine the properties of a system. uci.edu This approach has proven effective for investigating the mechanisms of various organic reactions. mdpi.com

Elucidation of this compound Reaction Mechanisms via DFT

DFT calculations are instrumental in mapping out the potential energy surface of a reaction, which helps in clarifying the step-by-step mechanism of chemical transformations. mdpi.com For reactions involving this compound, DFT can be used to model the interaction with other reactants. For example, in studies of similar chlorinated compounds like dichloromethane (B109758), DFT has been used to analyze reaction mechanisms such as hydrodechlorination. ucm.esucm.es

By calculating the energies of reactants, products, and any intermediate structures, a reaction profile can be constructed. This profile reveals whether a reaction is likely to proceed and through what sequence of events. For instance, DFT studies on the reaction of dichloroethylene carbonate with triethylamine helped to elucidate the formation mechanism of the products by identifying a chain propagation pathway. rsc.org

Prediction of Reaction Pathways and Intermediate Species

A significant strength of DFT is its ability to predict plausible reaction pathways and the structures of transient intermediate species that may not be experimentally observable. mdpi.com Computational models can explore various potential routes a reaction might take, identifying the most energetically favorable path. rsc.org

For this compound, this could involve modeling reactions such as nucleophilic substitution or elimination. The calculations would identify the structures of any intermediates formed during these processes. For example, in the hydrodechlorination of dichloromethane on a palladium catalyst, DFT calculations predicted the existence of both partially and fully dissociated intermediates on the catalyst surface. ucm.esucm.es This predictive capability is crucial for understanding reaction outcomes and for designing new synthetic methodologies. rsc.org

Theoretical Modeling of Reaction Energetics and Transition States

Understanding the energy changes that occur during a reaction is fundamental to chemical kinetics. britannica.com Computational chemistry provides the tools to model these energetics and to characterize the high-energy transition states that control reaction rates. nih.gov

Transition state theory provides a framework for understanding how reactions proceed through a high-energy configuration known as the activated complex or transition state. britannica.comfiveable.mewikipedia.orglibretexts.org This state represents the energy maximum along the reaction coordinate—the path of minimum energy connecting reactants and products. wikipedia.org The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. fiveable.me

Computational methods, particularly DFT, can be used to locate the geometry of the transition state on the potential energy surface. lsu.eduwikipedia.org These calculations are computationally intensive but provide invaluable information about the structure of the molecule at the peak of the energy barrier. nih.gov By determining the energies of the reactants, transition state, and products, a complete energy profile for a reaction involving this compound can be constructed. This allows for the theoretical prediction of reaction rates and provides a deeper understanding of the factors that control its chemical reactivity. nih.gov

Interactive Table: Hypothetical Reaction Energetics for a Reaction of this compound Note: The following data is hypothetical and for illustrative purposes. A real table would present calculated energy values (e.g., in kcal/mol) for an actual modeled reaction.


Computational Determination of Activation Free Energies for this compound Reactions

The determination of activation free energies (ΔG‡) is a cornerstone of computational chemistry, providing critical insights into the kinetics and mechanisms of chemical reactions. This is typically achieved through the calculation of the potential energy surface (PES) for a given reaction, identifying the transition state (TS) structure which represents the maximum energy point along the reaction coordinate.

For a hypothetical reaction involving this compound, computational chemists would employ various quantum mechanical methods to locate the geometries of the reactants, products, and the transition state. The energies of these species are then calculated, often with high-level theories and large basis sets to ensure accuracy. The activation energy (Ea) is the difference in energy between the transition state and the reactants.

To obtain the activation free energy, thermal corrections are applied to the electronic energies. These corrections, which account for vibrational, rotational, and translational contributions, are typically calculated from the vibrational frequencies of the stationary points on the PES. The relationship is given by:

ΔG‡ = ΔH‡ - TΔS‡

where ΔH‡ is the activation enthalpy and ΔS‡ is the activation entropy.

Table 4.3.1.1: Hypothetical Data for a this compound Reaction

Reaction Coordinate Method Basis Set Electronic Energy (Hartree) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K) ΔG‡ (kcal/mol)
Reactants DFT (B3LYP) 6-311+G(d,p) -X.XXXX
Transition State DFT (B3LYP) 6-311+G(d,p) -Y.YYYY Data not available Data not available Data not available

Note: This table is illustrative. No published data for specific this compound reactions could be located.

Understanding Catalytic Effects through Theoretical Simulations

Theoretical simulations are invaluable for elucidating the role of catalysts in chemical reactions. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. Computational studies can model these alternative pathways and quantify the reduction in the activation barrier.

For this compound, one could theoretically investigate how different catalysts (e.g., Lewis acids, transition metals) interact with the molecule. This would involve:

Modeling the Catalyst-Substrate Complex: Optimizing the geometry of the this compound molecule interacting with the catalyst.

Locating the Catalyzed Transition State: Identifying the transition state for the reaction in the presence of the catalyst.

Calculating the Catalyzed Activation Energy: Determining the energy difference between the catalyzed transition state and the catalyst-substrate complex.

By comparing the catalyzed and uncatalyzed reaction pathways, researchers can gain a detailed understanding of the catalytic mechanism at a molecular level.

Table 4.3.2.1: Hypothetical Catalytic Effect on a this compound Reaction

Reaction Catalyst Computational Method Calculated ΔG‡ (kcal/mol) Rate Enhancement (relative)
Uncatalyzed None CCSD(T) Data not available 1
Catalyzed Hypothetical Lewis Acid CCSD(T) Data not available Data not available

Note: This table is for illustrative purposes only. Specific computational studies on the catalytic reactions of this compound are not available in the literature.

Frontier Molecular Orbital (FMO) Theory and this compound Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and regioselectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between the HOMO and LUMO is a key indicator of reactivity; a smaller gap generally implies a more facile reaction.

For this compound, FMO theory could be used to predict its behavior as either an electrophile or a nucleophile. The energy and spatial distribution of its HOMO and LUMO would be calculated using quantum chemical methods.

HOMO: The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons (nucleophilicity). The regions of the molecule where the HOMO is localized are the likely sites of nucleophilic attack.

LUMO: The energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons (electrophilicity). The regions where the LUMO is localized are the likely sites for electrophilic attack.

Table 4.4.1: Hypothetical FMO Properties of this compound

Molecular Orbital Energy (eV) Primary Atomic Contributions
HOMO Data not available Data not available
LUMO Data not available Data not available

Note: No specific FMO analysis for this compound has been found in published research.

Analytical Methodologies for Dichloromethylamine Characterization in Research Environments

Spectroscopic Techniques for Investigating Dichloromethylamine Molecular Framework

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable insights into the structural features of molecules. azooptics.comlongdom.orgsaylor.org Different spectroscopic methods probe specific molecular properties, and their combined application allows for a comprehensive characterization of this compound.

Application of Mass Spectrometry in this compound Detection and Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. youtube.com This information can be used to elucidate the elemental composition and structure of a compound. In the context of this compound research, mass spectrometry is instrumental in confirming its molecular weight and identifying fragmentation patterns that are characteristic of its structure.

When a sample of this compound is introduced into a mass spectrometer, it is first ionized. The resulting molecular ion and any fragment ions are then separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fingerprint of the molecule. For this compound, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern, which results from the cleavage of specific bonds within the molecule upon ionization, provides further structural information.

Key Research Findings from Mass Spectrometry:

Molecular Ion Peak: The mass spectrum of this compound will exhibit a characteristic cluster of peaks for the molecular ion due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms leads to a distinctive M, M+2, and M+4 pattern, with relative intensities corresponding to the statistical distribution of the isotopes.

Fragmentation Analysis: Common fragmentation pathways for halogenated amines can be predicted and observed. The loss of a chlorine atom or the entire dichloromethyl group can lead to the formation of specific fragment ions, which are detected by the mass spectrometer. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

Below is a hypothetical data table illustrating the expected isotopic pattern for the molecular ion of this compound (CH₃NCl₂).

IonMass-to-Charge Ratio (m/z)Relative Abundance (%)
[CH₃N³⁵Cl₂]⁺98100
[CH₃N³⁵Cl³⁷Cl]⁺10065.3
[CH₃N³⁷Cl₂]⁺10210.6

This table is generated based on the natural isotopic abundances of chlorine and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Methodologies Applied to this compound Systems

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful techniques for elucidating the detailed structure of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is based on the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C. rsc.orglibretexts.org When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation can cause transitions between these states, and the specific frequencies at which this occurs provide a wealth of information about the chemical environment of the atoms.

For this compound (CH₃NCl₂), ¹H NMR spectroscopy would be particularly informative.

¹H NMR Spectrum: The protons of the methyl group (CH₃) would give rise to a single signal in the ¹H NMR spectrum. The chemical shift of this signal (its position in the spectrum) would be influenced by the electronegative nitrogen and chlorine atoms, causing it to appear at a lower field (higher ppm value) compared to a simple alkane.

¹³C NMR Spectrum: The ¹³C NMR spectrum would show a single signal for the methyl carbon. Similar to the proton spectrum, the chemical shift of this carbon would be affected by the attached nitrogen and chlorine atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. docbrown.infoucla.educompoundchem.com Different types of bonds (e.g., C-H, C-N, N-Cl) vibrate at characteristic frequencies. An IR spectrum is a plot of absorbance or transmittance versus frequency (usually expressed in wavenumbers, cm⁻¹).

The IR spectrum of this compound would be expected to show absorption bands corresponding to:

C-H stretching vibrations: Typically observed in the region of 2800-3000 cm⁻¹.

C-N stretching vibrations: Generally found in the 1000-1350 cm⁻¹ region.

N-Cl stretching vibrations: These are expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

The following table summarizes the expected spectroscopic data for this compound.

Spectroscopic TechniqueFeatureExpected Observation
¹H NMR Chemical Shift (δ)Singlet, shifted downfield due to N and Cl
¹³C NMR Chemical Shift (δ)Single peak, shifted downfield
IR Spectroscopy Wavenumber (cm⁻¹)C-H stretch (~2900), C-N stretch (~1200), N-Cl stretch (<800)

Chromatographic Separation and Quantification Methods

Chromatography is a laboratory technique for the separation of a mixture. bnmv.ac.incolumbia.eduyoutube.com The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For the analysis of a volatile and potentially reactive compound like this compound, gas chromatography and liquid chromatography are the most suitable methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromatographyonline.commdpi.comwikipedia.orgthermofisher.com It is an ideal method for the analysis of volatile compounds like this compound.

In a GC-MS system, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column containing the stationary phase. thermofisher.com The separation is based on the differential partitioning of the components of the mixture between the mobile and stationary phases. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and detected.

Advantages of GC-MS for this compound Analysis:

High Resolution Separation: GC provides excellent separation of volatile compounds, allowing for the isolation of this compound from other components in a complex mixture.

Sensitive and Specific Detection: MS provides high sensitivity and specificity, allowing for the confident identification and quantification of this compound, even at low concentrations. wikipedia.org

Structural Information: The mass spectrum obtained provides valuable information about the molecular weight and structure of the compound. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. thermofisher.comjddtonline.inforesearchgate.netthermofisher.com While GC-MS is well-suited for volatile compounds, LC-MS is more versatile and can be used for a wider range of compounds, including those that are less volatile or thermally labile. researchgate.net

In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column containing the stationary phase. thermofisher.com The separation occurs based on the interactions of the analytes with the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer for detection.

For this compound, which is volatile, GC-MS would typically be the method of choice. However, LC-MS could be a viable alternative, particularly if the compound is present in a complex non-volatile matrix or if derivatization is employed to enhance its chromatographic behavior or detection. The choice between GC-MS and LC-MS would depend on the specific analytical challenge, including the nature of the sample matrix and the required sensitivity.

Development and Validation of Specific Analytical Protocols for this compound

The accurate characterization and quantification of this compound in research environments necessitate the development and validation of specific analytical protocols. Given the compound's reactive nature as a chlorinated amine, these methods must be both sensitive and selective to ensure reliable data. The validation of such protocols typically involves assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ).

Comparison of Methodologies for this compound Quantification

Several analytical techniques can be adapted for the quantification of this compound, each with its own set of advantages and limitations. The choice of methodology often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common approaches for the analysis of volatile and semi-volatile organic compounds, such as this compound, include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).

Gas Chromatography (GC): Gas chromatography is a well-established technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov For this compound, GC would likely be a primary method of choice due to its anticipated volatility. Different detectors can be paired with GC for quantification:

Flame Ionization Detector (FID): FID is a robust and widely used detector that offers good sensitivity for organic compounds. However, it is not selective for halogenated compounds, which could be a drawback in complex matrices.

Electron Capture Detector (ECD): ECD is highly sensitive to electrophilic compounds, such as those containing halogens. This makes it a potentially excellent choice for detecting this compound, offering high sensitivity and selectivity.

Nitrogen-Phosphorus Detector (NPD): An NPD is highly selective for nitrogen-containing compounds, which would make it suitable for the analysis of this compound. cdc.gov

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides the highest level of confidence in identification and quantification. MS detectors can provide structural information, allowing for unambiguous identification of this compound even in the presence of co-eluting compounds.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can be a viable alternative, particularly if derivatization is employed to improve chromatographic retention and detectability. HPLC is advantageous for less volatile or thermally labile compounds.

UV-Vis Detector: If this compound or its derivative possesses a chromophore, a UV-Vis detector can be used for quantification.

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds. researchgate.net For this compound, LC-MS could offer high sensitivity and selectivity, especially with tandem mass spectrometry (MS/MS).

Below is a comparative table of potential quantification methodologies for this compound.

MethodologyPrinciplePotential Advantages for this compound AnalysisPotential Limitations for this compound Analysis
GC-FID Separation by volatility and boiling point, detection by ionization in a hydrogen-air flame.Robust, reliable, and provides good general sensitivity for organic compounds.Lack of selectivity for halogenated or nitrogen-containing compounds may lead to interferences.
GC-ECD Separation by volatility, detection of electron-capturing compounds (e.g., halogenated).High sensitivity and selectivity for chlorinated compounds like this compound.May be less responsive to other compound classes; matrix effects can be significant.
GC-NPD Separation by volatility, selective detection of nitrogen-containing compounds.High selectivity for amines, reducing potential interferences from the matrix.Requires careful optimization and maintenance.
GC-MS Separation by volatility, detection based on mass-to-charge ratio of ionized molecules.Provides structural information for definitive identification and high sensitivity.Higher instrumentation cost and complexity.
HPLC-UV Separation by polarity, detection based on UV absorbance.Suitable for non-volatile derivatives; widely available instrumentation.This compound may require derivatization to be UV-active; lower sensitivity than MS.
LC-MS/MS Separation by polarity, detection by mass spectrometry with fragmentation.High sensitivity and selectivity; applicable to a wide range of polarities.Higher cost and complexity; potential for ion suppression from the matrix.

Strategies for Interference Mitigation in this compound Analysis

Interference from the sample matrix can significantly impact the accuracy and precision of this compound analysis. Effective strategies to mitigate these interferences are crucial for the development of robust analytical methods.

Sample Preparation: A critical first step in interference mitigation is proper sample preparation. The goal is to isolate this compound from the matrix components that could interfere with the analysis.

Solid-Phase Extraction (SPE): SPE can be used to selectively adsorb this compound from a liquid sample onto a solid sorbent, after which interfering compounds are washed away, and the target analyte is eluted with a suitable solvent.

Liquid-Liquid Extraction (LLE): LLE can be employed to partition this compound between two immiscible liquid phases, thereby separating it from hydrophilic or more lipophilic interferences.

Derivatization: Chemical derivatization can be used not only to improve analytical characteristics but also to move the analyte to a region of the chromatogram with fewer interferences.

Chromatographic Techniques: Optimizing the chromatographic separation is a key strategy for mitigating interference.

Column Selection: Choosing a GC or HPLC column with a stationary phase that provides high selectivity for this compound relative to potential interferents is essential. For GC, a polar column may be suitable, while for HPLC, a reversed-phase or HILIC column could be employed.

Method Optimization: Adjusting parameters such as the temperature gradient in GC or the mobile phase composition in HPLC can improve the resolution between this compound and interfering peaks.

Detection Techniques: The choice of detector can also play a significant role in interference mitigation.

High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between this compound and interfering compounds with the same nominal mass but different elemental compositions, providing a high degree of selectivity.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions. This technique is highly selective and can significantly reduce the impact of matrix interferences.

The following table outlines strategies for mitigating interferences in this compound analysis.

StrategyDescriptionApplication in this compound Analysis
Solid-Phase Extraction (SPE) A sample preparation technique where compounds in a liquid sample are separated based on their physical and chemical properties as they interact with a solid stationary phase.Can be used to concentrate this compound and remove interfering matrix components from aqueous or organic samples.
Liquid-Liquid Extraction (LLE) A method to separate compounds based on their relative solubilities in two different immiscible liquids.Useful for extracting this compound from aqueous matrices into an organic solvent, leaving behind polar interferences.
Optimized Chromatography Fine-tuning of chromatographic parameters (e.g., column chemistry, temperature program, mobile phase gradient) to achieve better separation of the target analyte from matrix components.Can resolve co-eluting peaks, allowing for more accurate quantification of this compound.
High-Resolution Mass Spectrometry (HRMS) A detection technique that measures the mass of ions with high accuracy, allowing for the determination of elemental composition.Can differentiate this compound from isobaric interferences (compounds with the same nominal mass).
Tandem Mass Spectrometry (MS/MS) A detection technique where a precursor ion is selected, fragmented, and the resulting product ions are detected.Provides a high degree of selectivity and sensitivity, minimizing the impact of co-eluting matrix components.

Advanced Sensing and Monitoring Techniques for this compound in Research Contexts

Beyond traditional chromatographic methods, the development of advanced sensing and monitoring techniques for this compound is an area of growing interest. These techniques aim to provide rapid, real-time, or in-situ measurements, which are particularly valuable in research contexts for monitoring reaction kinetics or environmental fate.

Electrochemical Sensors: Electrochemical sensors offer the potential for rapid and portable detection of this compound. These sensors work by measuring the change in an electrical property (e.g., current, potential) that occurs when the target analyte interacts with a chemically modified electrode surface. The development of such a sensor for this compound would involve identifying a suitable electrode material and modifying its surface with a selective recognition element.

Optical Sensors: Optical sensors utilize changes in light properties (e.g., absorbance, fluorescence, color) to detect and quantify a target analyte. For this compound, this could involve the development of a colorimetric or fluorometric probe that selectively reacts with the compound to produce a measurable optical signal.

Hyphenated Techniques: The combination of different analytical techniques, known as hyphenated techniques, can provide enhanced analytical capabilities. For example, coupling a separation technique with a highly sensitive detector can allow for the monitoring of this compound at very low concentrations in complex mixtures.

The development of these advanced techniques for this compound is still in its early stages, and further research is needed to create robust and reliable sensors for routine use in research environments.

Role of Dichloromethylamine As a Building Block in Organic Synthesis

Dichloromethylamine as a Precursor to Specialized Reagents and Ligands

The utility of this compound's reactivity extends beyond formylation. The Vilsmeier reagent is a key precursor for generating other valuable synthetic tools and for constructing diverse molecular frameworks.

The Vilsmeier reagent is itself the quintessential activated formylating agent. It is typically prepared in situ just before use. The most common method involves the reaction of DMF with phosphorus oxychloride at low temperatures (e.g., 0 °C). mychemblog.comijpcbs.com However, other activating agents can also be employed, each potentially offering different reactivity profiles or milder conditions.

Common Activating Agents for Vilsmeier Reagent Formation:

Phosphorus oxychloride (POCl₃) : The most widely used and cost-effective agent. mychemblog.com

Thionyl chloride (SOCl₂) : An alternative to POCl₃, though it can sometimes lead to sulfur-containing byproducts. organicreactions.org

Oxalyl chloride ((COCl)₂) : A highly reactive agent that allows for reagent formation at very low temperatures. mychemblog.com

Phthaloyl dichloride : A newer, environmentally benign alternative that avoids the use of toxic reagents like phosgene (B1210022) or POCl₃, with the byproduct phthalic anhydride (B1165640) being easily recoverable. scirp.orgscirp.org

The resulting chloroiminium salt can sometimes be isolated as a stable, albeit hygroscopic, solid, which can be stored and used as needed. wikipedia.orgenamine.net

The Vilsmeier reagent is a powerful tool for the synthesis of a variety of nitrogen-containing compounds and heterocycles, demonstrating its versatility as a synthetic precursor. ijpcbs.compen2print.org The intermediate iminium salt formed after the initial electrophilic attack can be trapped or modified, or the reagent can react with different functional groups to initiate cyclizations.

Applications in Heterocycle Synthesis:

Pyrazoles : Reaction with acetophenone (B1666503) hydrazones leads to double formylation followed by cyclization to yield 4-formyl pyrazoles. pen2print.org

Quinolines : N-phenylacetamides react with the Vilsmeier reagent to form 4-chloro-3-quinolinecarboxaldehydes. pen2print.org

Pyrrolopyrimidines : The methyl group of a pyrimidine (B1678525) can be activated and cyclized to form a pyrrolopyrimidine carboxaldehyde. pen2print.org

Beyond heterocycles, the Vilsmeier reagent can be used to activate other functional groups, effectively serving as a precursor to other synthetic tools:

Activation of Carboxylic Acids : Facilitates the synthesis of esters and amides. ijpcbs.comrsc.org

Conversion of Alcohols : Can be used to convert alcohols into the corresponding alkyl chlorides. ijpcbs.comscirp.org

Strategies for Controlling Reactivity and Selectivity in this compound-Mediated Transformations

Controlling the outcome of reactions involving the highly reactive Vilsmeier reagent is crucial for its synthetic utility. Control is primarily achieved by modulating the substrate's electronic properties and by leveraging steric and electronic directing effects.

The reactivity of the substrate is the foremost factor. As a weak electrophile, the Vilsmeier reagent selectively reacts with electron-rich systems. chemistrysteps.comnrochemistry.com This inherent property allows for chemoselective formylation of activated aromatic rings in the presence of less reactive ones.

Regioselectivity is governed by a combination of electronic and steric factors, which is a key principle in electrophilic aromatic substitution.

Electronic Effects : The formyl group is directed to the most electron-rich position of the aromatic or heterocyclic ring. For example, in pyrrole, substitution occurs preferentially at the C-2 position. chemistrysteps.com

Steric Effects : In substituted benzenes with an activating group, substitution typically occurs at the para position, as the ortho positions are more sterically hindered. jk-sci.comnrochemistry.com

Reaction conditions also offer a degree of control. The choice of solvent and temperature can influence reaction rates and, in some cases, the distribution of products. iaamonline.org Furthermore, the choice of activating agent (POCl₃, SOCl₂, etc.) can alter the electrophilicity of the resulting iminium salt, providing another handle for controlling reactivity. organicreactions.org

Table 2: Regioselectivity in Vilsmeier-Haack Reactions

Substrate Major Product Controlling Factors Reference(s)
Anisole 4-Methoxybenzaldehyde Electronic (ortho, para-director), Steric (para favored) iaamonline.org
Indole Indole-3-carboxaldehyde Electronic (C-3 is most nucleophilic) ijpcbs.com
Naphthalene 1-Naphthaldehyde Kinetic control favors C-1 position organicreactions.org

Design Principles for Reaction Conditions Optimizing this compound Usage

The optimal utilization of this compound or its precursors in organic synthesis hinges on a set of well-defined design principles for reaction conditions. These principles are tailored to the specific transformation being carried out, primarily focusing on controlling the reactivity of the this compound equivalent and ensuring high yields and purity of the desired product.

A key consideration is the in situ generation of the reactive species. This compound itself is not typically used as a stable reagent. Instead, reactive intermediates that behave as this compound equivalents are generated under the reaction conditions. One common strategy involves the dehydration of N-substituted formamides using reagents like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. nih.gov In this context, the design principles involve:

Stoichiometry of Reagents: The molar ratio of the formamide (B127407), dehydrating agent (e.g., POCl₃), and base is a critical parameter. An excess of the dehydrating agent can lead to unwanted side reactions, while insufficient amounts will result in incomplete conversion. The base is crucial for neutralizing the acidic byproducts and driving the reaction to completion.

Temperature Control: These reactions are often highly exothermic. Maintaining a low temperature, typically around 0 °C, is essential to control the reaction rate, prevent degradation of the product, and minimize the formation of impurities. nih.gov

Solvent Choice: The choice of solvent is dictated by the solubility of the reactants and its inertness under the reaction conditions. While some protocols utilize volatile organic solvents like dichloromethane (B109758) (DCM), recent efforts have focused on developing solvent-free conditions or using the base, such as triethylamine, as the solvent to create a more sustainable process. nih.gov

Another important application of this compound chemistry is in the synthesis of isocyanides from primary amines via the generation of dichlorocarbene (B158193) (:CCl₂). orgsyn.orgorgsyn.org The design principles for these reactions revolve around the phase-transfer catalysis method:

Phase-Transfer Catalyst: A phase-transfer catalyst, such as benzyltriethylammonium chloride, is essential to facilitate the reaction between the aqueous phase (containing the base, e.g., sodium hydroxide) and the organic phase (containing the amine and chloroform (B151607), the dichlorocarbene precursor). orgsyn.orgresearchgate.net

Concentration of Base: A high concentration of a strong base is required to efficiently generate dichlorocarbene from chloroform. orgsyn.org

Reaction Time and Stirring: Vigorous stirring is necessary to ensure efficient mixing of the two phases. The reaction time needs to be optimized to ensure complete conversion without significant product degradation. orgsyn.org

The following interactive data table summarizes key reaction parameters for the synthesis of isocyanides, a reaction where this compound intermediates play a crucial role.

Amine SubstrateChloroform (equiv.)BaseCatalystSolventTemperature (°C)Yield (%)
tert-Butylamine1.0NaOHBenzyltriethylammonium chlorideDichloromethane/Water4566-73
Benzylamine1.0NaOHBenzyltriethylammonium chlorideDichloromethane/WaterReflux45
n-Dodecylamine1.0NaOHBenzyltriethylammonium chlorideDichloromethane/WaterReflux41

Data compiled from representative procedures for isocyanide synthesis. orgsyn.orgorgsyn.org

Catalysis in this compound-Involved Reactions

While not all reactions involving this compound equivalents are catalytic in the traditional sense, catalysis plays a significant role in enhancing the efficiency and scope of these transformations. The nature of the catalysis depends on the specific reaction pathway.

In the synthesis of isocyanides from primary amines and chloroform, phase-transfer catalysis is a critical component. orgsyn.orgresearchgate.net The reaction involves a two-phase system: an aqueous phase containing a strong base (e.g., NaOH) and an organic phase containing the amine and chloroform. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride, facilitates the transfer of the hydroxide (B78521) ion (OH⁻) from the aqueous phase to the organic phase. In the organic phase, the hydroxide ion deprotonates chloroform to generate the trichloromethyl anion (CCl₃⁻), which then eliminates a chloride ion to form dichlorocarbene (:CCl₂). The dichlorocarbene then reacts with the primary amine to form the isocyanide. The catalyst effectively bridges the gap between the two immiscible phases, allowing the reaction to proceed at a reasonable rate. researchgate.net

Furthermore, the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is an analogue of this compound, is a key intermediate in the Vilsmeier-Haack reaction for the formylation of electron-rich arenes. wikipedia.orgwikipedia.org While the Vilsmeier reagent itself is consumed stoichiometrically, its formation from a substituted formamide and a halogenating agent like phosphorus oxychloride can be considered a form of activation that "catalyzes" the subsequent formylation step by providing a highly electrophilic species. wikipedia.orgorganic-chemistry.org

The table below provides examples of catalytic systems used in reactions related to this compound chemistry.

Reaction TypeCatalyst/PromoterRole of Catalyst/PromoterSubstrateProduct
Isocyanide SynthesisBenzyltriethylammonium chloridePhase-Transfer CatalystPrimary AmineIsocyanide
N-Formylationp-Toluenesulfonic acidAcid CatalystAmineFormamide
Vilsmeier-Haack ReactionPhosphorus oxychlorideActivator for Vilsmeier reagent formationElectron-rich AreneAryl aldehyde

Emerging Research Directions and Unexplored Avenues in Dichloromethylamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Dichloromethylamine

The pursuit of green and sustainable chemical processes is a cornerstone of modern chemistry. For this compound, this translates to developing synthetic routes that are safer, more efficient, and environmentally benign compared to traditional methods that may rely on harsh chlorinating agents.

Future research in this area is likely to focus on several key principles of green chemistry. yale.edu The ideal synthesis would maximize atom economy, incorporating the majority of atoms from the reactants into the final product, and utilize catalytic rather than stoichiometric reagents to minimize waste. yale.edursc.org The development of catalytic systems for the N-chlorination of methylamine (B109427) represents a significant opportunity. nih.gov This could involve homogeneous or heterogeneous catalysts that can operate under mild conditions, potentially using safer chlorine sources.

Photocatalysis is another promising avenue for the sustainable synthesis of chlorinated amines. acs.orgmdpi.comacs.org Light-driven reactions can often proceed at ambient temperature and pressure, reducing the energy requirements of the process. yale.edu The use of semiconductor photocatalysts could enable the direct chlorination of methylamine using a benign chloride source, activated by light. This approach aligns with the green chemistry principle of designing for energy efficiency. yale.edu

Furthermore, the use of greener solvents is a critical consideration. gctlc.orgacs.org Research into switchable solvent systems or the use of water as a solvent for the synthesis of this compound could drastically reduce the environmental impact associated with volatile organic compounds. acs.org

Green Chemistry PrincipleApplication to this compound SynthesisPotential Benefits
Catalysis Development of catalysts for N-chlorination of methylamine.Reduced waste, higher selectivity, milder reaction conditions.
Atom Economy Designing synthetic routes that maximize the incorporation of reactant atoms into the final product.Minimized byproduct formation and waste.
Use of Renewable Feedstocks Exploring bio-based sources for the methylamine precursor.Reduced reliance on fossil fuels.
Design for Energy Efficiency Employing photocatalytic or low-temperature catalytic methods.Lower energy consumption and reduced carbon footprint.
Safer Solvents and Auxiliaries Utilizing water or green switchable solvents.Reduced environmental pollution and improved process safety.

Elucidation of Undiscovered Reaction Pathways and Transformation Products of this compound

A deeper understanding of the reaction pathways and transformation products of this compound is crucial, not only for predicting its environmental fate but also for harnessing its synthetic utility. While its formation as a disinfection byproduct has been studied, many aspects of its reactivity remain unexplored.

Kinetic studies on the formation and decomposition of this compound are fundamental to understanding its stability and reactivity. For instance, the formation of N,N-dichloromethylamine from N-chloromethylamine is a second-order reaction. epa.gov The disproportionation kinetics of N-chloromethylamine to this compound and methylamine have also been investigated. oup.comresearchgate.net Future research could expand on these studies to explore a wider range of conditions, including the effects of pH, temperature, and the presence of other chemical species.

The identification of novel transformation products is another key research area. This compound has been identified as a volatile disinfection byproduct in swimming pools, formed from the chlorination of creatinine (B1669602). acs.org The UV/chlorine process can transform primary amines into various nitrogenous disinfection byproducts, with organic chloramines being key intermediates. digitellinc.com Further investigation into the photolytic and thermal decomposition of this compound could reveal previously unknown byproducts, some of which may have significant environmental or toxicological implications. researchgate.net

Mechanistic studies, combining experimental and computational approaches, will be vital in mapping out the intricate reaction pathways of this compound. nih.gov For example, understanding the mechanisms by which it participates in reactions can pave the way for its use as a synthetic intermediate.

Research AreaFocusImportance
Kinetic Studies Determining the rates of formation, decomposition, and reactions of this compound under various conditions.Predicting the persistence and fate of this compound in different environments.
Transformation Product Identification Characterizing the byproducts of this compound reactions, including photolytic and thermal degradation.Assessing the environmental impact and potential toxicity of this compound-derived compounds.
Mechanistic Elucidation Investigating the step-by-step processes of this compound reactions using experimental and computational methods.Providing a fundamental understanding of its reactivity and enabling its targeted application in synthesis.

Application of Advanced Analytical Techniques for In-situ and Real-time Monitoring of this compound Processes

The development and application of advanced analytical techniques are paramount for gaining a deeper insight into the chemistry of this compound. In-situ and real-time monitoring can provide a wealth of information about reaction kinetics, intermediates, and product formation without the need for sample extraction and quenching.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for in-situ reaction monitoring, allowing for the direct observation of changes in chemical bonds as a reaction progresses. These methods could be applied to study the synthesis and reactions of this compound, providing real-time data on reactant consumption and product formation.

Mass spectrometry techniques are also well-suited for the real-time analysis of chemical reactions. oak.go.kr Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. oak.go.krrsc.org This could be particularly useful for monitoring the headspace of a reaction involving the volatile this compound. High-resolution time-of-flight chemical ionization mass spectrometry (HR-ToF-CIMS) is another powerful tool for the sensitive and simultaneous detection of atmospheric amines and amides, and could be adapted for monitoring this compound processes. copernicus.org

The integration of these analytical techniques with reaction vessels allows for a more comprehensive understanding of the chemical system. This data can be used to optimize reaction conditions, identify transient intermediates, and ensure the safety of processes involving this reactive compound.

Analytical TechniquePrinciplePotential Application for this compound
In-situ FTIR/Raman Spectroscopy Vibrational spectroscopy to identify functional groups.Real-time monitoring of the formation and consumption of this compound and other reactants/products.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) Ambient ionization mass spectrometry for rapid analysis of surfaces and vapors.Fast screening of reaction outcomes and real-time analysis of the vapor phase above the reaction.
High-Resolution Time-of-Flight Chemical Ionization Mass Spectrometry (HR-ToF-CIMS) Highly sensitive mass spectrometry for the detection of trace gases.In-situ monitoring of this compound concentration in gas-phase reactions or as an off-gas.
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) Ambient ionization technique for surface analysis.High-throughput screening of reaction conditions and direct analysis of reaction mixtures. purdue.edu

Integration of Machine Learning and Artificial Intelligence in this compound Reactivity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and even the discovery of new reaction pathways. aimlic.comnih.govarxiv.org For this compound, these computational tools hold the potential to accelerate research and unlock new areas of its chemistry.

Machine learning models can be trained on existing data to predict the reactivity of this compound under various conditions. nih.gov For instance, a model could be developed to predict the yield of a reaction involving this compound based on the reactants, catalysts, and solvents used. This would allow for the rapid in-silico screening of potential reactions, saving significant time and resources in the laboratory. Furthermore, ML models have been successfully used to predict the properties of nitrogen-containing compounds, which could be extended to this compound and its derivatives. researchgate.netrepec.orgmdpi.comresearchgate.net

AI can also be employed to elucidate reaction mechanisms. researchgate.net By analyzing large datasets of known reactions, AI algorithms can identify patterns and propose plausible mechanisms for new transformations involving this compound. This can guide experimental work and lead to a deeper understanding of the underlying chemistry.

Computational chemistry, which uses computer simulations to solve chemical problems, can complement machine learning approaches. walshmedicalmedia.comamacad.orgacswrm.org Quantum mechanical calculations can be used to determine the structures and energies of reactants, transition states, and products, providing valuable insights into reaction pathways and reactivity. nist.gov

AI/ML ApplicationDescriptionRelevance to this compound Chemistry
Reactivity Prediction Training models to predict the outcome of reactions based on input parameters.In-silico screening of potential synthetic applications of this compound.
Property Prediction Predicting physical, chemical, and toxicological properties of this compound and its derivatives.Guiding the design of new molecules with desired properties and assessing potential hazards.
Mechanism Elucidation Using AI to analyze reaction data and propose plausible reaction mechanisms.Accelerating the understanding of the complex reactivity of this compound.
Generative Models Employing AI to design novel molecules with specific properties.Discovering new derivatives of this compound with potential applications in various fields.

Exploration of this compound in New Areas of Fundamental Chemical Synthesis

Beyond its role as a disinfection byproduct, this compound has the potential to be a valuable building block in organic synthesis. Its two chlorine atoms and nitrogen center make it a unique synthon for the construction of more complex molecules.

One area of exploration is the use of N,N-dichloroamines in reactions analogous to the Hofmann-Löffler reaction, which involves the cyclization of N-halogenated amines. acs.org This could provide a route to nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other bioactive molecules. The reactivity of the N-Cl bonds in this compound could be harnessed to initiate radical cyclization reactions, leading to the formation of new carbon-nitrogen and carbon-carbon bonds.

The application of N-halo reagents in organic synthesis is a broad and active area of research. researchgate.net this compound could serve as a precursor to other reactive nitrogen species or as a direct participant in amination reactions. For example, it could potentially be used in the direct C-H amination of arenes, a highly sought-after transformation in organic chemistry. acs.org

Furthermore, the development of catalytic methods for the N-alkylation and N-methylation of amines using alcohols is a testament to the ongoing innovation in amine synthesis. acs.org While not directly involving this compound, these advancements highlight the importance of developing new reagents and methods for the construction of C-N bonds. Future research could explore the possibility of using this compound as a nitrogen source in such catalytic reactions.

The exploration of this compound in these new areas of chemical synthesis will require a combination of experimental and computational approaches. By understanding its fundamental reactivity and developing new methods to control it, chemists can unlock the synthetic potential of this simple yet versatile molecule.

Q & A

Q. How can researchers address ethical concerns when studying this compound’s environmental impact?

  • Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant): (1) Obtain institutional approval for ecotoxicity testing; (2) Use in silico models (e.g., ECOSAR) to minimize animal testing; (3) Align with Green Chemistry principles (e.g., atom economy in synthesis) .

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